N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide
Description
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-chlorophenyl group and at the 2-position of the benzamide moiety with an ethylthio (-S-CH₂CH₃) group. The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and π-π stacking interactions, which enhance binding to biological targets .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-2-24-14-10-6-4-8-12(14)15(22)19-17-21-20-16(23-17)11-7-3-5-9-13(11)18/h3-10H,2H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXBEGSZKBWWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: The 1,3,4-oxadiazole ring is usually synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: The 2-chlorophenyl group can be introduced through a nucleophilic substitution reaction using appropriate chlorinated aromatic compounds.
Attachment of the ethylthio group: The ethylthio group is typically introduced via a thiolation reaction using ethylthiol or its derivatives.
Formation of the benzamide moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using appropriate amine and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other substituents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes:
- Oxadiazole Ring : Known for diverse biological activities.
- Chlorophenyl Group : Enhances pharmacological properties.
- Ethylthio Group : Contributes to the compound's solubility and reactivity.
The molecular formula is with a molecular weight of approximately 350.78 g/mol. The presence of the oxadiazole moiety is particularly significant as it is associated with various biological activities including anti-inflammatory and antimicrobial effects.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit antimicrobial activity. For instance, studies have shown that similar oxadiazole derivatives demonstrate effectiveness against mycobacterial, bacterial, and fungal strains. In vitro screening revealed that these compounds can inhibit growth comparable to established antibiotics such as isoniazid and ciprofloxacin .
Anti-Cancer Potential
Recent investigations into oxadiazole derivatives have highlighted their potential as anti-cancer agents. A study involving 1,3,4-oxadiazole derivatives demonstrated cytotoxic effects against glioblastoma cell lines (LN229). The compounds exhibited significant apoptosis-inducing properties by damaging DNA in cancer cells . Molecular docking studies further suggest that these compounds can effectively bind to cancer-related proteins, enhancing their therapeutic potential .
Anti-Diabetic Effects
In vivo studies using genetically modified Drosophila melanogaster models have shown that certain oxadiazole derivatives can lower glucose levels significantly, indicating potential anti-diabetic properties. This suggests that N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide may also have applications in diabetes management .
Case Study 1: Antimicrobial Screening
A series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides were synthesized and screened for antimicrobial activity. The results indicated that some derivatives exhibited superior antimicrobial properties compared to traditional antibiotics, highlighting the potential of oxadiazole-containing compounds in treating infections .
Case Study 2: Anti-Cancer Activity
In a study focusing on the synthesis of new oxadiazole derivatives, several compounds were evaluated for their cytotoxic effects on glioblastoma cell lines. The results showed that specific derivatives led to significant cell death through apoptosis mechanisms. These findings support the continued exploration of oxadiazoles in cancer therapy .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains; comparable to established antibiotics. |
| Anti-Cancer | Induces apoptosis in cancer cell lines; potential for use in glioblastoma treatment. |
| Anti-Diabetic | Reduces glucose levels in Drosophila models; indicates potential for diabetes management. |
Mechanism of Action
The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, the compound may interact with receptors involved in inflammatory pathways, resulting in its anti-inflammatory properties.
Comparison with Similar Compounds
Key Observations:
- In Wang et al.’s series, the 2-nitro substituent on benzamide (Compound 446) correlated with potent antiviral activity, suggesting electron-withdrawing groups at this position enhance efficacy . The target compound’s ethylthio group, being electron-donating, may prioritize different targets.
- Linker Modifications :
- Derivative 6a incorporates a sulfonyl bridge between the oxadiazole and benzamide, which in silico studies suggest improves interactions with hCA II and AChE active sites compared to direct linkages . The target compound’s direct benzamide linkage may limit such interactions but could reduce synthetic complexity.
Key Observations:
- Benzoxazole derivatives (VIa–VIl) required alkylation steps, with variable anti-inflammatory outcomes depending on alkyl chain length .
Enzyme Inhibition and Molecular Interactions
- hCA II Inhibition : Derivative 6a (with sulfonyl bridge) showed strong in silico binding to hCA II via interactions with Zn²⁺ and hydrophobic residues . The target compound’s ethylthio group may offer similar hydrophobicity but lacks the sulfonyl group’s polar interactions.
- Antifungal Mechanism: LMM5 and LMM11 inhibit thioredoxin reductase (Trr1) in C.
Biological Activity
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.78 g/mol. The compound features a 1,3,4-oxadiazole ring that is known for its high bioactivity and specificity in binding to biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit potent anticancer properties. For instance:
- Case Study 1 : A series of 1,3,4-oxadiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited an IC50 value of less than 10 µM against human breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Case Study 2 : In vitro tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been highlighted in various studies. The presence of the ethylthio group is believed to enhance its efficacy in reducing inflammation.
- Case Study 3 : A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in a lipopolysaccharide-induced inflammation model in mice .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anti-inflammatory Pathway : It modulates the NF-kB signaling pathway to reduce inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
